molecular formula C10H6BrF2NO B2517176 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile CAS No. 1972635-69-0

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile

Cat. No. B2517176
M. Wt: 274.065
InChI Key: MIGGSYFAPGLMLV-UHFFFAOYSA-N
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Description

The compound 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is a chemical that appears to be closely related to various benzonitrile derivatives, which have been studied for their potential applications in different fields. For instance, 4-(Trifluoromethyl)-benzonitrile has been investigated as an electrolyte additive for high voltage lithium-ion batteries, showing improved cyclic stability and capacity retention . Similarly, 4-bromo benzonitrile has been the subject of vibrational spectra studies using density functional theory (DFT), which provided insights into its molecular vibrations . These studies suggest that the compound may have interesting properties and potential applications worth exploring.

Synthesis Analysis

The synthesis of related compounds, such as 4,5-Diamino-2-(trifluoromethyl)benzonitrile, has been achieved through efficient and nonchromatographic processes, yielding high purity products . This indicates that the synthesis of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile could potentially be optimized using similar strategies to achieve scale-up production with high yields and purity.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be complex, with the potential for various intermolecular interactions. For example, 2-benzyl-3-(2-bromophenyl)propiononitrile forms hydrogen-bonded chains, while methyl 2-benzyl-2-cyano-3-phenylpropionate creates hydrogen-bonded sheets . These findings suggest that 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile may also exhibit interesting structural characteristics, possibly forming unique molecular arrangements due to its bromo and difluoropropanoyl groups.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives can be influenced by substituents on the benzene ring. For instance, antipyrine derivatives with halogen substituents have been synthesized and characterized, showing that these substituents can affect the formation of hydrogen bonds and other intermolecular interactions . This implies that the bromo and difluoropropanoyl groups in 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile could similarly influence its reactivity and the types of chemical reactions it may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile are not directly reported in the provided papers, the studies on related compounds offer some insights. For example, the use of DFT to analyze vibrational spectra and the investigation of electrolyte additives for lithium-ion batteries suggest that the compound may have unique electrochemical and spectroscopic properties. Additionally, the structural analyses indicate that its physical state and solubility could be influenced by its potential to form various intermolecular interactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

One of the primary applications of compounds related to 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is in the synthesis of complex molecules for medicinal chemistry. For example, the development of synthetic strategies towards 4-substituted 3,3-difluoropiperidines showcased the utility of similar compounds in creating fluorinated gamma-amino acids and dihydroxypiperidine derivatives, which are valuable in medicinal chemistry due to their potential therapeutic properties (Surmont et al., 2010).

Electrochemistry and Material Science

In the field of material science, compounds like 4-(Trifluoromethyl)-benzonitrile have been studied as novel electrolyte additives for lithium-ion batteries. These studies have shown that such compounds can significantly enhance the cyclic stability and capacity retention of high-voltage lithium-ion batteries, demonstrating their critical role in improving energy storage technologies (Huang et al., 2014).

Environmental Sciences

The environmental fate and microbial degradation of benzonitrile herbicides, including compounds structurally related to 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile, have been thoroughly investigated. These studies provide insights into the degradation pathways, persistent metabolites, and degrader organisms involved in the breakdown of benzonitrile herbicides in soil and subsurface environments, highlighting the environmental impact and biodegradability of these compounds (Holtze et al., 2008).

Organic Chemistry and Synthesis Techniques

Research into novel synthesis techniques for benzonitriles has led to the development of more efficient and environmentally friendly methods. For instance, the use of N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides demonstrates the versatility and utility of related compounds in organic synthesis (Anbarasan et al., 2011).

Safety And Hazards

The safety information for “4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-(3-bromo-2,2-difluoropropanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-6-10(12,13)9(15)8-3-1-7(5-14)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGGSYFAPGLMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile

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